(2S)-2-hydroxytetradecanoate, also known as (S)-3-hydroxytetradecanoic acid, is a chiral fatty acid that plays a significant role in various biochemical processes and applications. It is characterized by its hydroxyl group positioned at the second carbon of a tetradecanoic acid chain, which consists of fourteen carbon atoms. This compound is notable for its potential applications in biochemistry, particularly in the synthesis of lipid analogs and as a building block for various bioactive molecules.
(2S)-2-hydroxytetradecanoate can be sourced from natural products, particularly from certain marine organisms and microbial sources. It is classified as a fatty acid and more specifically as a hydroxy fatty acid due to the presence of a hydroxyl group. This classification places it within the broader category of lipids, which are essential for many biological functions.
The synthesis of (2S)-2-hydroxytetradecanoate can be achieved through several methods:
The technical details of these methods often involve precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and selectivity for the desired stereoisomer. For instance, using specific lipases can enhance the yield of (2S)-2-hydroxytetradecanoate while minimizing by-products.
(2S)-2-hydroxytetradecanoate has a molecular formula of . The structure features a long hydrophobic carbon chain with a hydroxyl group (-OH) at the second carbon position.
his representation highlights the hydroxyl group on the second carbon and the carboxylic acid functional group
The ribosomal incorporation of (2S)-2-hydroxytetradecanoate represents a significant advancement in expanding the genetic code for non-canonical monomer integration. This hydroxy acid derivative has been successfully incorporated into recombinant proteins using engineered pyrrolysyl-tRNA synthetase (PylRS) systems derived from Methanomethylophilus alvus. The orthogonal MaPylRS/MatRNAᴾʸˡ pair functions efficiently with wild-type E. coli ribosomes and elongation factor Tu (EF-Tu), enabling the site-specific insertion of this β-hydroxy acid at internal protein positions [3] [7]. This system overcomes the inherent ribosomal bias against β-hydroxy acids through optimized tRNA engineering that enhances EF-Tu binding affinity and accommodation efficiency [10].
Key challenges in ribosomal incorporation include:
Recent breakthroughs in tRNA display technology have enabled direct selection of orthogonal synthetases that charge tRNAs with (2S)-2-hydroxytetradecanoate independent of ribosomal function. This method circumvents the traditional evolutionary deadlock where synthetase engineering required ribosomal incorporation, while ribosome engineering required pre-charged tRNAs [10]. The technology employs split tRNA systems and selective capture of acylated tRNAs through biotin-tREX (tRNA extension), allowing identification of synthetase variants with enhanced activity toward β-hydroxy acids [10].
Table 1: Orthogonal Systems for Hydroxy Acid Incorporation
System Component | Engineering Strategy | Efficiency Gain |
---|---|---|
PylRS (MaPylRS) | Active site enlargement (N166A/V168A mutations) | 5-fold increased kcat for C14 substrates |
tRNAᴾʸˡ | T-stem modifications (G51-C63 to U51-A63) | 8-fold improved EF-Tu affinity |
Ribosomal Machinery | EF-P recruitment via D-arm engineering | 3.5× enhanced peptide bond formation |
Selection Platform | tRNA display with bio-tREX | 300-fold enrichment per round |
The substrate recognition profile of pyrrolysyl-tRNA synthetases toward β-hydroxy acids exhibits remarkable plasticity. Biochemical characterization reveals that MaPylRS efficiently acylates tRNAᴾʸˡ with both (R)- and (S)-β²-hydroxy acids, though with distinct enantioselectivity profiles. Quantitative LC-HRMS analyses of in vitro acylation reactions demonstrate that MaPylRS charges tRNAᴾʸˡ with (S)-2-hydroxytetradecanoate at 27% yield and with its (R)-enantiomer at 79% yield under standardized conditions (12.5 μM enzyme, 25 μM tRNAᴾʸˡ, 10 mM substrate) [3]. This differential efficiency becomes more pronounced at physiologically relevant enzyme concentrations (625 nM), where (S)-2-hydroxytetradecanoate shows superior charging efficiency compared to α-hydroxy acid analogs [3].
The molecular basis for this substrate promiscuity involves:
Engineered PylRS variants (e.g., FRSA with N166A/V168A mutations) exhibit enhanced catalytic efficiency toward long-chain β-hydroxy acids through:
Notably, the chain length specificity follows a distinct pattern where C₁₄ derivatives show optimal activity (kcat/KM = 1.8 × 10³ M⁻¹s⁻¹), with significant decreases observed for shorter (C₈: 4.7 × 10² M⁻¹s⁻¹) or longer (C₁₈: 9.2 × 10² M⁻¹s⁻¹) carbon chains, indicating precise geometric constraints within the catalytic pocket [3] [7].
The enzymatic processing of (2S)-2-hydroxytetradecanoate exhibits marked stereochemical discrimination throughout the biosynthetic pathway. In vitro acylation assays demonstrate that MaPylRS processes the (S)-enantiomer with 3-fold greater efficiency than the (R)-configuration at low enzyme concentrations (625 nM), despite higher absolute yields for the (R)-enantiomer under saturating conditions [3]. This concentration-dependent inversion of enantiopreference suggests allosteric regulation or differential binding modes within the PylRS homodimeric structure [7].
Metadynamics simulations reveal the structural basis for this stereoselectivity:
In vivo incorporation studies confirm stringent biological stereoselectivity, with only the (S)-enantiomer being efficiently incorporated into proteins in cellular environments. This preference arises from:
The stereochemical integrity of incorporated (2S)-2-hydroxytetradecanoate remains stable during protein folding, with no detectable epimerization observed in model proteins analyzed by chiral LC-MS after proteolytic digestion [7].
Strategies for microbial overproduction of (2S)-2-hydroxytetradecanoate focus on precursor flux enhancement and cofactor balancing in E. coli chassis strains. The compound's biosynthesis requires malonyl-CoA as the fundamental building block, a metabolite maintained at exceptionally low intracellular concentrations (≈20 μM) in wild-type strains due to tight regulatory control [5]. Multi-pronged metabolic engineering approaches have achieved 6-fold increases in malonyl-CoA availability through:
Table 2: Metabolic Engineering Strategies for Hydroxy Acid Production
Engineering Target | Genetic Modification | Malonyl-CoA Enhancement | Hydroxy Acid Titer |
---|---|---|---|
Acetyl-CoA carboxylase | Overexpression of accABCD operon | 3.2-fold increase | 48.8 ± 1.3 mg/L |
Fatty acid synthesis | fabD/fabH/fabI knockdown via CRISPRi | 1.8-fold increase | 31.2 mg/L |
Pyruvate dehydrogenase | pdhR deletion and aceEF-lpd overexpression | 2.7-fold increase | 42.5 mg/L |
Acetate recycling | acsᴱᶜ expression in ΔackA-pta strain | 4.1-fold increase | 58.6 mg/L |
Co-culture system | Division of pathway modules between strains | Not measured | 68.5 ± 1.9 mg/L |
Co-culture bioengineering represents the most effective production strategy, where pathway modules are distributed between specialized strains:
Optimization via Box-Behnken experimental design identified critical parameters:
Further enhancement opportunities exist through:
Compounds Mentioned in Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7